molecular formula C37H25KN7NaO9S B12730666 Potassium sodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate CAS No. 83221-59-4

Potassium sodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate

Cat. No.: B12730666
CAS No.: 83221-59-4
M. Wt: 805.8 g/mol
InChI Key: UHHSYNHPLNUJPO-UHFFFAOYSA-L
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Description

Potassium sodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is a complex organic compound known for its vibrant color and applications in various fields. This compound is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse color range.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium sodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate involves several steps:

    Diazotization: The process begins with the diazotization of 4-aminobenzoyl chloride. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1-hydroxy-3-sulphonato-2-naphthylamine to form an azo compound.

    Further Coupling: This intermediate azo compound undergoes another coupling reaction with 4-aminobenzoic acid to form a more complex azo structure.

    Final Coupling: The final product is obtained by coupling this intermediate with salicylic acid under alkaline conditions, followed by neutralization with potassium and sodium salts to form the potassium sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Potassium sodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Potassium sodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate has several scientific research applications:

    Chemistry: Used as a pH indicator and in the study of azo dye synthesis and reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Widely used as a dye in textiles, food, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups and aromatic rings. The azo groups can undergo reduction to form amines, which can interact with various biological molecules. The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding to molecular targets. The sulfonate groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • Potassium sodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)benzoate
  • Potassium sodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)acetate

Uniqueness

Potassium sodium 5-((4-(((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both sulfonate and carboxylate groups enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

83221-59-4

Molecular Formula

C37H25KN7NaO9S

Molecular Weight

805.8 g/mol

IUPAC Name

potassium;sodium;5-[[4-[[4-[[6-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C37H27N7O9S.K.Na/c38-23-5-1-20(2-6-23)36(48)40-27-13-15-29-22(17-27)18-32(54(51,52)53)33(34(29)46)44-42-26-11-9-24(10-12-26)39-35(47)21-3-7-25(8-4-21)41-43-28-14-16-31(45)30(19-28)37(49)50;;/h1-19,45-46H,38H2,(H,39,47)(H,40,48)(H,49,50)(H,51,52,53);;/q;2*+1/p-2

InChI Key

UHHSYNHPLNUJPO-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[K+]

Origin of Product

United States

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